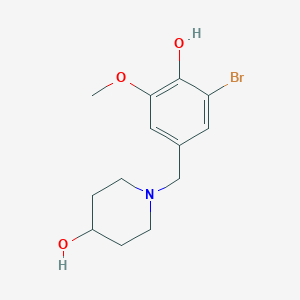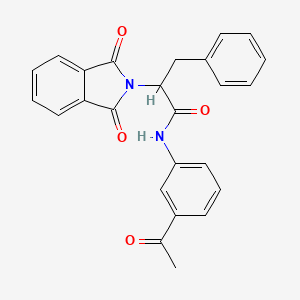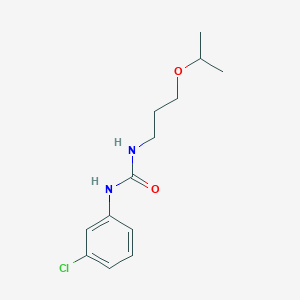
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea, also known as MPPU, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea acts as a selective antagonist of the mGluR5 receptor, which is involved in various neurological and psychiatric disorders. The mGluR5 receptor is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, MPU can modulate the activity of glutamate, the major excitatory neurotransmitter in the brain, and regulate synaptic function.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models. MPU has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise modulation of glutamate signaling. MPU is also relatively stable and can be easily administered to animals. However, one limitation of MPU is its low solubility in water, which can make it challenging to administer in certain experimental paradigms.
List as many
未来方向
As possible:
1. Further investigation of MPU's potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of new analogs of MPU with improved pharmacokinetic properties.
3. Investigation of MPU's effects on other neurotransmitter systems.
4. Investigation of MPU's effects on synaptic plasticity and learning and memory.
5. Investigation of MPU's effects on neuroinflammation and oxidative stress.
6. Investigation of the long-term effects of MPU administration.
7. Investigation of MPU's potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.
8. Investigation of MPU's potential use in the treatment of other conditions, such as chronic pain and epilepsy.
9. Investigation of the safety and tolerability of MPU in humans.
10. Investigation of the potential use of MPU as a diagnostic tool for neurological and psychiatric disorders.
合成方法
The synthesis of MPU involves the reaction of 4-methoxyaniline and 4-propoxyaniline with phosgene and subsequent reaction with ammonia. The final product is obtained after purification through recrystallization.
科学研究应用
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MPU has also been studied for its potential use in the treatment of schizophrenia, depression, anxiety, and addiction.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-22-16-10-6-14(7-11-16)19-17(20)18-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUGJRYAQXAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)

![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)



